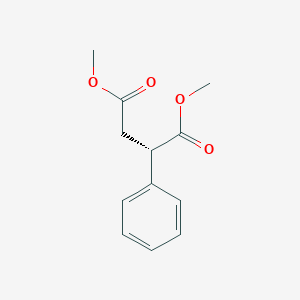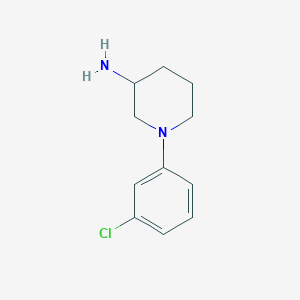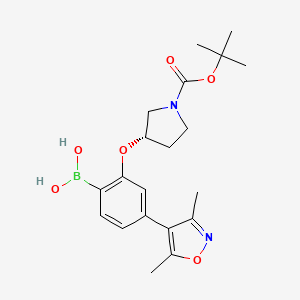
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a pyrrolidine ring, and an isoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit certain enzymes, making them candidates for drug development. The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new treatments for diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the development of sensors and catalysts .
Wirkmechanismus
The mechanism of action of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their overall structure and reactivity .
Uniqueness
What sets (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid apart is its unique combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrrolidine and isoxazole rings enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C20H27BN2O6 |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H27BN2O6/c1-12-18(13(2)29-22-12)14-6-7-16(21(25)26)17(10-14)27-15-8-9-23(11-15)19(24)28-20(3,4)5/h6-7,10,15,25-26H,8-9,11H2,1-5H3/t15-/m0/s1 |
InChI-Schlüssel |
SGPRMFJLMDVECR-HNNXBMFYSA-N |
Isomerische SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)O[C@H]3CCN(C3)C(=O)OC(C)(C)C)(O)O |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)OC3CCN(C3)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


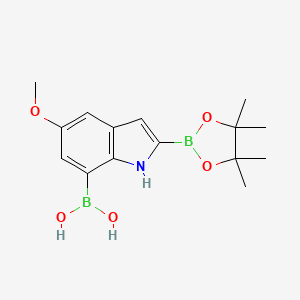

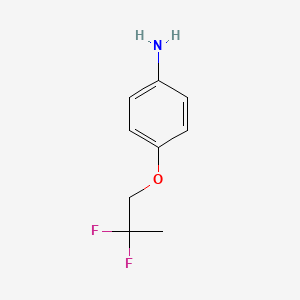
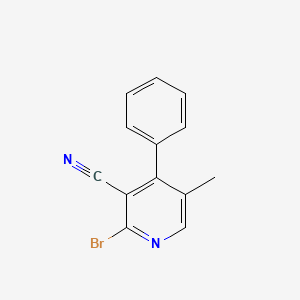
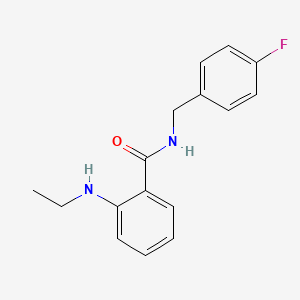
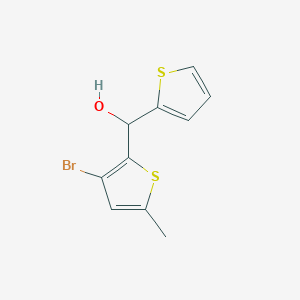
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)

![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)

![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
